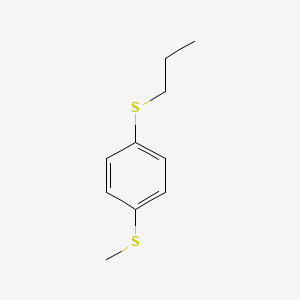

Methyl 4-(n-propylthio)phenyl sulfide

Description

Methyl 4-(n-propylthio)phenyl sulfide is an organosulfur compound belonging to the aryl sulfide family. Its structure consists of a benzene ring substituted with a methylthio (-SMe) group and an n-propylthio (-S-CH₂CH₂CH₃) group at the para position. The IUPAC name for this compound is methyl [4-(propylsulfanyl)phenyl] sulfide, and its molecular formula is C₁₀H₁₄S₂.

The presence of two sulfur-containing substituents may influence its electronic properties, solubility, and reactivity compared to simpler analogs.

Properties

IUPAC Name |

1-methylsulfanyl-4-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXWCLSFYHBWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(n-propylthio)phenyl sulfide typically involves the reaction of 4-bromothioanisole with n-propylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(n-propylthio)phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: The major products formed are sulfoxides and sulfones.

Substitution: Depending on the substituent introduced, products like nitro or bromo derivatives of this compound are formed.

Scientific Research Applications

Chemical Synthesis

1. Reactivity and Electrophilic Properties

Methyl 4-(n-propylthio)phenyl sulfide serves as a reactive electrophile in various organic reactions. It can participate in nucleophilic substitutions, where the sulfur atom can act as a leaving group, facilitating the formation of new carbon-sulfur bonds. This property is particularly valuable in synthesizing thiol derivatives and other sulfur-containing compounds.

2. Protecting Agent in Organic Chemistry

The compound is utilized as a protecting agent for alcohols and phenols. In synthetic organic chemistry, protecting groups are essential to prevent unwanted reactions during multi-step syntheses. This compound can selectively protect hydroxyl groups, allowing for subsequent reactions to occur without interference from the alcohol functionality .

Material Science

1. Synthesis of Functional Materials

this compound is also explored in the development of functional materials, particularly in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research indicates that incorporating sulfur-containing compounds can improve the mechanical properties of polymers, making them suitable for various industrial applications .

2. Catalysis

The compound has been investigated for its catalytic properties in oxidation reactions. Studies have shown that complexes formed with transition metals can effectively catalyze the oxidation of methyl phenyl sulfide to its sulfoxide and sulfone derivatives using hydrogen peroxide as an oxidant. This reaction pathway is significant for producing valuable intermediates in pharmaceutical synthesis .

Case Studies

1. Oxidation Reactions

A notable study demonstrated the use of this compound in catalyzing the oxidation of various sulfides using vanadium complexes. The results indicated a conversion rate of up to 93.8% for methyl phenyl sulfide, showcasing the compound's effectiveness as a catalyst under optimized conditions .

2. Synthesis of Sulfonamides

Another application involves the synthesis of sulfonamides from this compound through nucleophilic attack mechanisms. This reaction pathway has been documented to yield high purity products suitable for pharmaceutical applications, particularly in developing antibacterial agents .

Mechanism of Action

The mechanism of action of Methyl 4-(n-propylthio)phenyl sulfide involves its interaction with molecular targets through its sulfide and phenyl groups. These interactions can lead to the inhibition of enzymes or modulation of protein functions, depending on the specific biological context. The exact pathways and molecular targets involved are still under investigation and may vary based on the application .

Comparison with Similar Compounds

Research Findings and Implications

- Spectral Analysis : Coleman et al. (1957) established that IR spectroscopy reliably distinguishes alkylthio groups, enabling structural elucidation of complex sulfur compounds .

Biological Activity

Methyl 4-(n-propylthio)phenyl sulfide (MPS) is a compound of interest due to its diverse biological activities. This article summarizes the existing research on its biological properties, including antimicrobial, antifungal, cytotoxic, and neurotoxic effects, along with structure-activity relationships (SAR) that elucidate the mechanisms behind these activities.

Chemical Structure and Properties

This compound has a chemical structure characterized by a methyl group and a propylthio group attached to a phenyl ring. The presence of sulfur in the structure plays a significant role in its biological activities.

Antimicrobial Activity

Research has demonstrated that MPS exhibits notable antimicrobial properties. A study indicated that compounds with similar thioether structures showed moderate to excellent antimicrobial activity against various bacterial strains. For example, compounds derived from thiazole and piperazine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| MPS | 46.9 | Antibacterial |

| Compound A | 93.7 | Antibacterial |

| Compound B | <100 | Antifungal |

Antifungal Activity

In addition to its antibacterial properties, MPS has shown antifungal activity. Compounds similar to MPS have been tested against Candida albicans and other fungal pathogens, demonstrating inhibition rates between 51% and 75% . The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antifungal potency.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the potential of MPS as an anticancer agent. In vitro studies on various cancer cell lines revealed that compounds with similar structural features exhibited significant cytotoxic effects. For instance, one study reported that certain derivatives showed IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |

|---|---|---|

| A-431 | <10 | Doxorubicin (20) |

| Jurkat | <15 | Doxorubicin (25) |

Neurotoxicity Insights

Neurotoxicity assessments have been performed using animal models to evaluate the effects of MPS and related compounds on neural pathways. One study highlighted that modifications in the sulfur position significantly influenced neurotoxic responses, suggesting that MPS might interact with serotonin receptors, potentially leading to altered behavioral outcomes .

Structure-Activity Relationships (SAR)

The SAR analysis of MPS indicates that the positioning and type of substituents on the phenyl ring are critical for enhancing biological activity. The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and affinity for biological targets. For instance:

- Electron-donating groups at specific positions can enhance antimicrobial activity.

- Substituents such as methyl or propyl groups can influence cytotoxicity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.